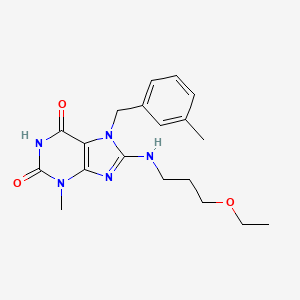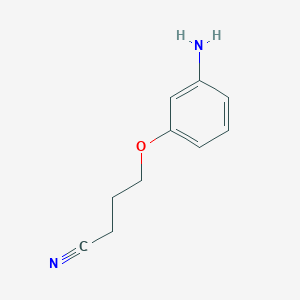
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 4-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-6-(4-methyl-3-phenyl-1-piperazinyl)pyrimidine, has a molecular weight of 518.695 Da .科学研究应用
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has been used in various scientific research applications. It has been used to study the effects of various compounds on the body, as well as the mechanisms of action of those compounds. This compound has also been used to study the effects of various drugs on the body, as well as the mechanisms of action of those drugs. This compound has also been used to study the effects of various hormones on the body, as well as the mechanisms of action of those hormones.
作用机制
Target of Action
It is known that piperazine compounds, which are structurally similar, generally target gaba receptors .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given the known effects of similar piperazine compounds, it can be inferred that the compound may influence pathways related to neurotransmission, particularly those involving gaba receptors .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Similar piperazine compounds are known to have antiallergic, spasmolytic, and antihistaminic activity .
实验室实验的优点和局限性
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has numerous advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to induce a wide range of effects in a relatively short period of time. Additionally, it is relatively inexpensive and easy to synthesize. However, this compound also has some limitations. It is highly toxic, and can be dangerous if handled improperly. Additionally, it can cause serious side effects if taken in large doses.
未来方向
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has potential for a wide range of future applications. One potential application is its use in the study of diseases such as cancer and diabetes. Additionally, it could be used to study the effects of various drugs on the body, as well as the mechanisms of action of those drugs. It could also be used to study the effects of various hormones on the body, as well as the mechanisms of action of those hormones. Additionally, it could be used to study the effects of aging, as well as the mechanisms of action of aging. Finally, it could be used to study the effects of various environmental factors on the body, as well as the mechanisms of action of those environmental factors.
合成方法
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is produced by the condensation of 2-naphthylacetic acid with 4-diphenylmethylpiperazine. This reaction is catalyzed by aqueous acid, which is necessary to form the amide bond. The reaction is typically carried out in a solvent such as ethanol, and is usually heated to temperatures between 60-80°C. The reaction is usually complete within one hour, and the resulting product is a white solid.
安全和危害
生化分析
Biochemical Properties
It is known that piperazine derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
属性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHYVLULXPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)
![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)



![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)


![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)